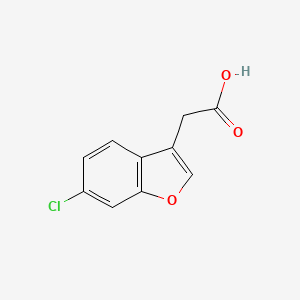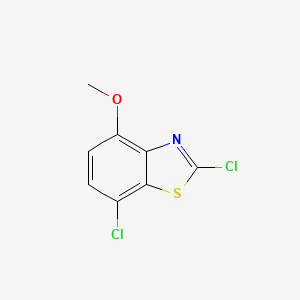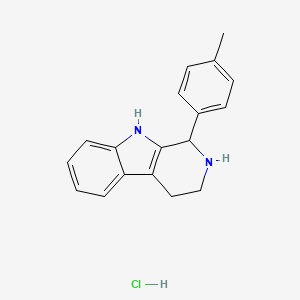
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It may also include computational properties like logP, polar surface area, and number of hydrogen bond donors and acceptors .Wissenschaftliche Forschungsanwendungen
Presence in Food and Biological Fluids
Tetrahydro-beta-carbolines, including variants like 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid (MTCA), have been identified in various foodstuffs, urine from healthy human subjects, and human milk. Research suggests these compounds might be produced through fermentation or by condensation of tryptophan and acetaldehyde. This study was the first to report the excretion of tetrahydro-beta-carbolines in human urine and milk, indicating possible endogenous synthesis in humans (Adachi et al., 1991).
Antioxidant and Radical Scavenger Properties
Tetrahydro-beta-carboline alkaloids, found in fruits and fruit juices, exhibit antioxidant and free radical scavenger properties. These compounds might contribute to the antioxidant effect of fruit products containing them, suggesting a beneficial impact when absorbed and accumulated in the body (Herraiz & Galisteo, 2003).
Role in the Maillard Reaction
Research on the Maillard reaction, a chemical reaction between amino acids and reducing sugars, has led to the identification of new 6-methoxy-tetrahydro-β-carboline derivatives. These derivatives were investigated for their antioxidant and cytotoxicity properties, offering insights into their potential health effects and the chemical processes involved in their formation (Goh et al., 2015).
Trypanocidal Activity
Certain tetrahydro-beta-carboline derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This research contributes to the understanding of potential therapeutic applications of these compounds in combating parasitic infections (Tonin et al., 2009).
Neuroactive Potential in Chocolate and Cocoa
Tetrahydro-beta-carbolines in chocolate and cocoa, such as 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, have been identified and quantified. Their potential neuroactive properties open up avenues for researching the neurological implications of these compounds commonly found in food products (Herraiz, 2000).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.ClH/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJLILSVJUIELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



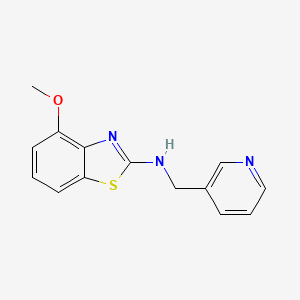
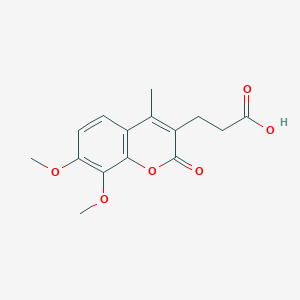
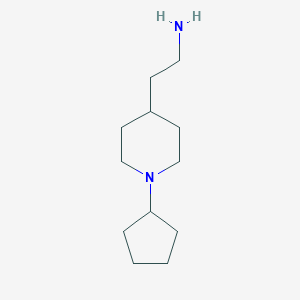
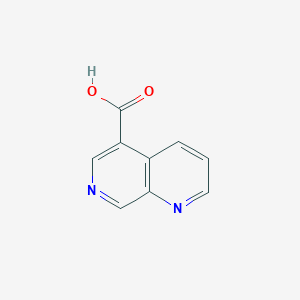
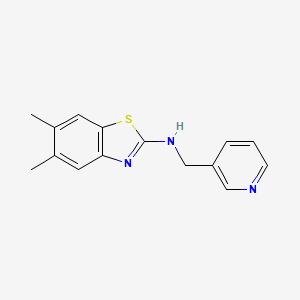

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)
![1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone](/img/structure/B1416669.png)
![N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1416670.png)
![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)
